2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one
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Overview
Description
2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biochemistry. This compound is a derivative of the pyrrolidine compound class, featuring a distinct ring structure comprising bromine, phenyl, and pyrrolidine components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of pyrrolidine derivatives with brominated phenyl compounds. One common method involves the reaction of pyrrolidine with 3-bromobenzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: A closely related compound with similar structural features.
Pyrrolidin-2-ones: Compounds with a pyrrolidine ring structure, often used in similar applications.
3-Iodopyrroles: Compounds with an iodine atom instead of bromine, used in the synthesis of drugs and other fine chemicals.
Uniqueness
2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, phenyl, and pyrrolidine components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917905-03-4 |
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Molecular Formula |
C19H20BrNO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[2-(3-bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20BrNO2/c1-23-17-9-7-14(8-10-17)19(22)13-21-11-3-6-18(21)15-4-2-5-16(20)12-15/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3 |
InChI Key |
YCZYERSSDZCBAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCCC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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